molecular formula C13H16N2 B7809878 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B7809878
M. Wt: 200.28 g/mol
InChI Key: NESQBWDSPUMXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334269B2

Procedure details

2-Benzyl-5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (1 g) was dissolved in EtOH (10 mL), treated with 10% Pd/C (150 mg) and stirred under an atmosphere of hydrogen at RT. The reaction mixture was filtered through Celite® (diatomaceous earth) and concentrated. Purification by flash chromatography (10% MeOH/CH2Cl2) afforded 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (90%) as a viscous oil.
Name
2-Benzyl-5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:22][CH2:21][C:11]2[N:12]([CH2:19][CH3:20])[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=3[C:10]=2[CH2:9]1)C1C=CC=CC=1>CCO.[Pd]>[CH2:19]([N:12]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=2[C:10]2[CH2:9][NH:8][CH2:22][CH2:21][C:11]1=2)[CH3:20]

Inputs

Step One
Name
2-Benzyl-5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=C(N(C=3C=CC=CC23)CC)CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
150 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under an atmosphere of hydrogen at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite® (diatomaceous earth)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (10% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C2=C(C=3C=CC=CC13)CNCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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